methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with acetamido, methoxy, and carboxylate groups. Such structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst to introduce the acetamido group. This is followed by methoxylation using methanol and a suitable acid catalyst. The final step involves esterification with methanol and a carboxylic acid derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reactions, and purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a starting material in the synthesis of more complex compounds.
2-Methoxy-3,4-dihydro-2H-pyran: Similar in structure but lacks the acetamido and carboxylate groups.
4-Acetamido-2-methoxy-3,4-dihydro-2H-pyran: Similar but without the carboxylate group.
Uniqueness
Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
69975-45-7 |
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Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-6(12)11-7-4-8(10(13)15-3)16-9(5-7)14-2/h4,7,9H,5H2,1-3H3,(H,11,12) |
InChI Key |
IKBNMPNTWSKZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(OC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
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